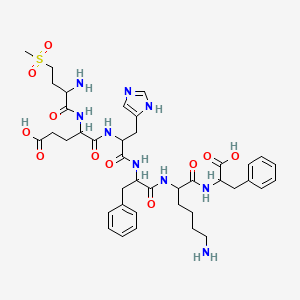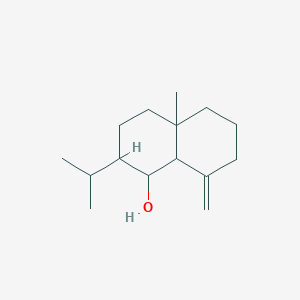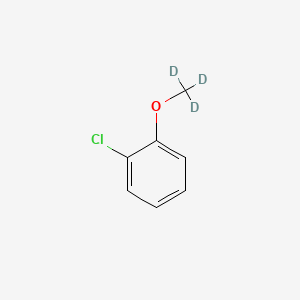![molecular formula C27H28N4O2S B12301403 2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)
2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(E)-N-[(4,5-difenil-1,3-tiazol-2-il)amino]-C-metilcarbonimidoyl]-N-(2-hidroxietil)anilino]etanol es un compuesto orgánico complejo con una estructura única que incluye un anillo de tiazol, grupos difenilo y un grupo hidroxietil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[3-[(E)-N-[(4,5-difenil-1,3-tiazol-2-il)amino]-C-metilcarbonimidoyl]-N-(2-hidroxietil)anilino]etanol generalmente implica varios pasos, comenzando con la formación del anillo de tiazol. Esto se puede lograr mediante la reacción de precursores apropiados en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, reactores de alta presión y sistemas de flujo continuo para mejorar la eficiencia de la reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[3-[(E)-N-[(4,5-difenil-1,3-tiazol-2-il)amino]-C-metilcarbonimidoyl]-N-(2-hidroxietil)anilino]etanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxietil se puede oxidar para formar aldehídos o ácidos carboxílicos.
Reducción: El compuesto se puede reducir para modificar el anillo de tiazol o los grupos difenilo.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila para introducir nuevos grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos como los halógenos. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxietil puede producir aldehídos o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
2-[3-[(E)-N-[(4,5-difenil-1,3-tiazol-2-il)amino]-C-metilcarbonimidoyl]-N-(2-hidroxietil)anilino]etanol tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en estudios bioquímicos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-[3-[(E)-N-[(4,5-difenil-1,3-tiazol-2-il)amino]-C-metilcarbonimidoyl]-N-(2-hidroxietil)anilino]etanol implica su interacción con objetivos moleculares como enzimas o receptores. El anillo de tiazol y los grupos difenilo le permiten unirse a sitios específicos en estos objetivos, modulando su actividad. Esto puede conducir a varios efectos biológicos, dependiendo del objetivo y el contexto en el que se utilice el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-[2-(Dimetilamino)etoxi]etanol: Este compuesto tiene una estructura similar pero carece del anillo de tiazol y los grupos difenilo.
Adapaleno Related Compound E: Este compuesto comparte algunas características estructurales pero tiene diferentes grupos funcionales y aplicaciones.
Unicidad
2-[3-[(E)-N-[(4,5-difenil-1,3-tiazol-2-il)amino]-C-metilcarbonimidoyl]-N-(2-hidroxietil)anilino]etanol es único debido a su combinación de un anillo de tiazol, grupos difenilo y un grupo hidroxietil. Esta estructura única le permite interactuar con una amplia gama de objetivos moleculares, lo que lo hace versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C27H28N4O2S |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C27H28N4O2S/c1-20(23-13-8-14-24(19-23)31(15-17-32)16-18-33)29-30-27-28-25(21-9-4-2-5-10-21)26(34-27)22-11-6-3-7-12-22/h2-14,19,32-33H,15-18H2,1H3,(H,28,30)/b29-20+ |
Clave InChI |
SFAZVEOMLHOWJE-ZTKZIYFRSA-N |
SMILES isomérico |
C/C(=N\NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)N(CCO)CCO |
SMILES canónico |
CC(=NNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)
![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)


![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)
![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)



![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)

